molecular formula C30H22O10 B13792364 Succedaneaflavanone CAS No. 57291-00-6

Succedaneaflavanone

Cat. No.: B13792364
CAS No.: 57291-00-6
M. Wt: 542.5 g/mol
InChI Key: LJHQEYHSSFSFCF-VXKWHMMOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Succedaneaflavanone can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the use of fast atom bombardment mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine the chemical structure . The synthetic route typically includes the formation of the biflavonoid structure through the coupling of flavonoid units under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound involves the extraction and purification from plant sources such as Rhus succedanea. The process includes solvent extraction, chromatography, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Succedaneaflavanone undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its biological activity and stability .

Mechanism of Action

Succedaneaflavanone exerts its effects through various molecular targets and pathways, including:

Comparison with Similar Compounds

Succedaneaflavanone is unique among biflavonoids due to its specific structural features and biological activities. Similar compounds include:

  • Amentoflavone
  • Agathisflavone
  • Rhusflavone
  • Mesuaferrone B
  • Cupressuflavone

These compounds share similar biflavonoid structures but differ in their specific functional groups and biological activities .

Properties

CAS No.

57291-00-6

Molecular Formula

C30H22O10

Molecular Weight

542.5 g/mol

IUPAC Name

(2S)-6-[(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)21-9-17(33)25-23(39-21)11-19(35)27(29(25)37)28-20(36)12-24-26(30(28)38)18(34)10-22(40-24)14-3-7-16(32)8-4-14/h1-8,11-12,21-22,31-32,35-38H,9-10H2/t21-,22-/m0/s1

InChI Key

LJHQEYHSSFSFCF-VXKWHMMOSA-N

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C(=C(C(=C2)O)C3=C(C4=C(C=C3O)O[C@@H](CC4=O)C5=CC=C(C=C5)O)O)O)C6=CC=C(C=C6)O

Canonical SMILES

C1C(OC2=C(C1=O)C(=C(C(=C2)O)C3=C(C4=C(C=C3O)OC(CC4=O)C5=CC=C(C=C5)O)O)O)C6=CC=C(C=C6)O

Origin of Product

United States

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